molecular formula C4H10N2O2S B162290 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 137830-77-4

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B162290
CAS No.: 137830-77-4
M. Wt: 150.2 g/mol
InChI Key: BXAHKRQLBBUNGK-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

Some physicochemical properties have been predicted .

Action Environment

Its physicochemical properties such as melting point (8360° C), boiling point (~2416° C at 760 mmHg), and density (~13 g/cm^3) have been predicted . These properties can be influenced by environmental conditions and can affect the compound’s stability and efficacy.

Chemical Reactions Analysis

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is an organic compound with the molecular formula C4H10N2O2SC_4H_{10}N_2O_2S and a molecular weight of 150.20 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiprotozoal agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylthiosemicarbazide with formaldehyde under acidic conditions followed by oxidation. Various methods have been explored to optimize yield and purity during its synthesis:

Method Yield (%) Conditions
One-pot synthesis56-61%DCM with DBU at reflux
Two-step synthesis68-83%Isolation of intermediate followed by cyclization

These methods highlight the efficiency of using different solvents and catalysts in the formation of the desired compound .

Antiprotozoal Properties

Research indicates that this compound exhibits significant antiprotozoal activity. In vitro studies have demonstrated its effectiveness against protozoan parasites such as Trichomonas vaginalis and Trypanosoma cruzi. The compound has shown higher chemoprophylactic activity compared to the reference drug Nifurtimox in animal models infected with T. cruzi, resulting in lower mortality rates among treated mice .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the survival and replication of protozoan parasites.
  • Disruption of Cellular Processes : It may interfere with cellular metabolism or membrane integrity in protozoan cells.

These mechanisms are currently under investigation to elucidate how this compound can be effectively utilized in therapeutic applications against protozoal infections .

Case Studies

A notable study evaluated the efficacy of various thiadiazine derivatives, including this compound. The results indicated:

  • Trichomonacidal Activity : Compounds demonstrated effective inhibition of T. vaginalis at low micromolar concentrations.
  • Trypanocidal Activity : Significant reductions in parasite load were observed in treated groups compared to controls.

These findings underscore the potential for developing new antiprotozoal therapies based on thiadiazine structures .

Properties

IUPAC Name

2-methyl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-6-4-2-3-5-9(6,7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAHKRQLBBUNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435223
Record name 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137830-77-4
Record name 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1lambda6,2,6-thiadiazinane-1,1-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture comprising 30 g (312 mmol) of sulfamide, 27.5 g (312 mmol) of N-methyl-1,3-propanediamine and 300 ml of dry pyridine was refluxed overnight at 130° C. The mixture was left to cool, and then pyridine was distilled off under reduced pressure. To the residue, 200 ml of chloroform was added and insoluble substance was filtered off. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (CHCl3) and then subjected to distillation under reduced pressure to obtain 36.2 g of 2-methyl-tetrahydro-1,2,6-thiadiazine-1,1-dioxide (boiling point: 130°-133° C./0.23 mmHg).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N-methyl-1,3-diaminopropane (37.6 mL, 312 mmol) and sulfamide (10.0 g, 104 mmol) were heated at reflux for 16 hr. The solvent was evaporated in vacuo and the residue was purified by chromatography (SiO2, EtOAc/CH2Cl2: 1:1) to afford the title compound as an oil.
Quantity
37.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
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2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
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2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 4
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 5
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 6
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

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